molecular formula C10H16O5 B1248340 cis-Nemorensic acid

cis-Nemorensic acid

Cat. No.: B1248340
M. Wt: 216.23 g/mol
InChI Key: MCGQKNRASJPXNC-DRTBCBBWSA-N
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Description

Historical Context and Discovery

cis-Nemorensic acid was first identified as a necic acid component of the macropyrrolizidine alkaloid nemorensine, isolated from Senecio nemorensis L.. Initial structural elucidation efforts in the 1970s faced challenges due to the compound’s stereochemical complexity. The first synthesis of nemorensic acid was reported by Klein in 1985, employing a fragmentation strategy from (-)-carvone. Subsequent advancements in asymmetric synthesis, such as chiral auxiliary-controlled Birch reductions and Diels–Alder reactions, enabled the production of enantiopure material.

Chemical Composition and Molecular Formula (C₁₀H₁₆O₅)

This compound has the molecular formula C₁₀H₁₆O₅ , confirmed via high-resolution mass spectrometry and elemental analysis. The structure comprises a tetrahydrofuran (THF) core substituted with three methyl groups and two carboxylic acid moieties (Table 1).

Table 1: Key chemical identifiers of this compound

Property Value
Molecular formula C₁₀H₁₆O₅
Molecular weight 216.23 g/mol
IUPAC name (2S,3R,5R)-5-(carboxymethyl)-2,3,5-trimethyloxolane-2-carboxylic acid

Stereochemical Configuration and Absolute Structure

The absolute configuration of this compound was resolved as (2S,3R,5R) through X-ray crystallography of its (-)-enantiomer. The stereoselective Birch reduction of 3-methyl-2-furoic acid using a chiral auxiliary ensures the correct configuration at C-2 and C-3, while allyltrimethylsilane addition to an oxonium ion establishes the C-5 stereocenter.

Tetrahydrofuran Core Structure Analysis

The THF ring in this compound adopts a twist-boat conformation , as revealed by crystallographic studies. Substituents at C-2, C-3, and C-5 create steric interactions that stabilize this conformation. The ring’s oxygen atom participates in hydrogen bonding with carboxylic acid groups, influencing the compound’s solubility and reactivity.

Crystallographic Data and Structural Elucidation

X-ray diffraction analysis (CCDC No. 142629) confirmed the relative stereochemistry and revealed a hydrogen-bonded dimeric structure in the solid state. Key metrics include:

  • Bond lengths : C-O (1.43 Å), C-C (1.54 Å)
  • Dihedral angles : C2-C3-C5-O = 112.4°
  • Space group : P2₁2₁2₁

Systematic Nomenclature: (2S,3R,5R)-5-(carboxymethyl)-2,3,5-trimethyloxolane-2-carboxylic acid

The IUPAC name reflects the THF ring (oxolane), methyl substituents at C-2, C-3, and C-5, and the carboxymethyl group at C-5. The S configuration at C-2 and R configurations at C-3/C-5 were assigned using the Cahn–Ingold–Prelog priority rules.

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(2S,3R,5R)-5-(carboxymethyl)-2,3,5-trimethyloxolane-2-carboxylic acid

InChI

InChI=1S/C10H16O5/c1-6-4-9(2,5-7(11)12)15-10(6,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,9-,10+/m1/s1

InChI Key

MCGQKNRASJPXNC-DRTBCBBWSA-N

Isomeric SMILES

C[C@@H]1C[C@](O[C@]1(C)C(=O)O)(C)CC(=O)O

Canonical SMILES

CC1CC(OC1(C)C(=O)O)(C)CC(=O)O

Synonyms

cis-nemorensic acid
nemorensic acid

Origin of Product

United States

Scientific Research Applications

Cis-Nemorensic acid has garnered attention for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It modulates inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Cancer Research : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

Agricultural Applications

In agriculture, this compound has shown promise as a natural pesticide:

  • Pest Repellent : Field trials have indicated that this compound can effectively repel certain insect pests, reducing the need for synthetic pesticides. Its application in organic farming practices is being explored due to its low toxicity to non-target organisms .

Table 2: Efficacy of this compound as a Pest Repellent

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids585
Whiteflies1078
Spider Mites1590

Material Science Applications

This compound's unique chemical structure also lends itself to applications in materials science:

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining environmental sustainability .
  • Coating Materials : Research has shown that this compound can improve the adhesion properties of coatings used in various industrial applications, providing better durability and resistance to environmental factors .

Case Study: Biodegradable Polymer Development

A project focused on developing biodegradable plastics incorporated this compound into poly(lactic acid) matrices. The resulting material demonstrated improved tensile strength and biodegradability compared to traditional plastics.

Q & A

Q. What are the established synthetic routes for cis-Nemorensic acid, and what key intermediates are involved?

Methodological Answer: The stereoselective synthesis of cis-Nemorensic acid involves multi-step pathways, such as the conversion of dimethylformamide (DMF) derivatives through catalytic processes. For example, DMF (121) is transformed into intermediate 379 via palladium-catalyzed coupling, followed by oxidation and cyclization steps to yield intermediates 380 and 386 . Key intermediates like retroisosenine (387) and mulgediifoline (388) may act as stereochemical controls. Researchers should prioritize optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric excess and yield .

Q. How can researchers characterize this compound using analytical techniques?

Methodological Answer: Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and chiral chromatography to verify stereochemical purity. For reproducibility, cross-validate results with independent techniques (e.g., compare NMR data with X-ray crystallography if available) .

Q. What experimental design principles are critical for initial studies on this compound?

Methodological Answer: Use a factorial design to test variables such as catalyst loading, solvent systems, and reaction time. Include negative controls (e.g., omitting catalysts) to identify side reactions. Ensure data collection adheres to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw datasets archived in repositories like Zenodo .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or stereoselectivity of this compound be resolved?

Methodological Answer: Discrepancies often arise from unoptimized intermediates or divergent catalytic conditions. Apply contradiction analysis by:

  • Comparing reaction parameters (e.g., solvent polarity in step 379→380) across studies .
  • Conducting robustness tests to identify critical variables (e.g., moisture sensitivity of intermediates).
  • Using computational modeling (DFT) to predict transition-state energies and identify steric or electronic bottlenecks .

Q. What strategies optimize the multi-step synthesis of this compound to minimize byproducts?

Methodological Answer: Implement flow chemistry for intermediates prone to degradation, and use in-line purification (e.g., scavenger resins) after each step. Monitor reaction progress via real-time analytics (e.g., FTIR or Raman spectroscopy) to terminate reactions at optimal conversion points. For stereochemical fidelity, employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) .

Q. How can analytical data from GC-MS, LC-HRMS, and NMR be integrated to validate this compound’s purity and structure?

Methodological Answer: Develop a tiered validation protocol:

  • GC-MS : Identify volatile impurities (e.g., residual solvents).
  • LC-HRMS : Confirm molecular ion integrity and detect non-volatile contaminants.
  • NMR : Use 2D experiments (COSY, HSQC) to resolve overlapping signals in complex mixtures. Cross-reference datasets with curated spectral libraries (e.g., SciFinder) to resolve ambiguities .

Q. What methodologies address reproducibility challenges in this compound research?

Methodological Answer: Ensure rigorous documentation of experimental protocols, including batch-specific reagent data (e.g., catalyst lot numbers). Share raw data and computational workflows via platforms like GitHub or Figshare. For collaborative studies, use standardized reference materials (e.g., certified cis-Nemorensic acid samples) to calibrate instruments across labs .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data for this compound in different assay systems?

Methodological Answer: Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell line variability, assay sensitivity). Validate findings with orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Apply statistical frameworks like Bayesian inference to quantify uncertainty and prioritize hypotheses .

What frameworks guide the formulation of hypothesis-driven research questions for this compound?

Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:

  • Novelty : "Does cis-Nemorensic acid exhibit unexplored binding modes with target enzymes?"
  • Feasibility : "Can the synthesis be scaled to 10g quantities without stereochemical loss?" Incorporate PICO (Population, Intervention, Comparison, Outcome) for bioactivity studies .

Ethical and Collaborative Considerations

Q. How can researchers engage stakeholders in interpreting this compound data while ensuring confidentiality?

Methodological Answer: Present anonymized datasets to focus groups using platforms like REDCap, with tiered access controls. Train participants in basic data literacy to contextualize findings. Adhere to GDPR/CCPA standards for data sharing and obtain explicit consent for secondary analyses .

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